Des(oxopentyl) Valsartan Benzyl Ester
Overview
Description
Des(oxopentyl) Valsartan Benzyl Ester is a chemical compound with the molecular formula C26H27N5O2 and a molecular weight of 441.52 g/mol . It is an intermediate in the synthesis of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is also referred to as Valsartan Desvaleryl Benzyl Impurity .
Mechanism of Action
Target of Action
Des(oxopentyl) Valsartan Benzyl Ester, also known as Valsartan Desvaleryl Benzyl Impurity , is an intermediate of Valsartan . Valsartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.
Mode of Action
Valsartan, and by extension this compound, works by directly antagonizing the angiotensin II (AT2) receptors . It displaces angiotensin II from the AT1 receptor and produces its blood pressure-lowering effects by antagonizing AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . This action results in more efficient blockade of the cardiovascular effects of angiotensin II and fewer side effects than the ACE inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system. By antagonizing the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Valsartan is metabolized to an inactive metabolite and excreted mainly via the feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure. By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and decreased fluid volume .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of Valsartan . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Furthermore, the AUC is about 70% higher and the half-life is 35% longer in elderly patients .
Preparation Methods
The synthesis of Des(oxopentyl) Valsartan Benzyl Ester involves several key steps:
Industrial production methods often involve the use of alkali metal hydroxides for hydrolysis, followed by washing with organic solvents and acidification with hydrochloric acid to isolate the final product .
Chemical Reactions Analysis
Des(oxopentyl) Valsartan Benzyl Ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl ester group.
Common reagents used in these reactions include tributyltin azide for azide formation and sodium cyanoborohydride for reductive amination . Major products formed from these reactions include various intermediates and derivatives of Valsartan .
Scientific Research Applications
Des(oxopentyl) Valsartan Benzyl Ester has several scientific research applications:
Comparison with Similar Compounds
Des(oxopentyl) Valsartan Benzyl Ester can be compared with other intermediates and impurities in the synthesis of Valsartan:
Valsartan Methyl Ester: Another intermediate in the synthesis of Valsartan, differing by the ester group attached to the valine moiety.
Valsartan Desvaleryl Benzyl Impurity: Similar to this compound but with slight structural variations.
These compounds are unique in their specific roles and structural differences, which influence their reactivity and the final product’s purity .
Biological Activity
Des(oxopentyl) valsartan benzyl ester is an analytical standard derived from valsartan, a well-known angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a valsartan backbone modified with a benzyl ester group. This modification may influence its solubility and biological activity compared to the parent compound, valsartan. The compound appears as a white to off-white crystalline powder and is soluble in organic solvents, making it suitable for laboratory research applications .
As an analogue of valsartan, this compound functions primarily as an angiotensin II receptor blocker (ARB) . By inhibiting the action of angiotensin II, it leads to:
- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.
- Reduction in Aldosterone Secretion : Lowering sodium retention and fluid volume, contributing to antihypertensive effects.
- Cardioprotective Effects : Potentially reducing the risk of heart failure progression and improving outcomes in patients with cardiovascular diseases .
Pharmacological Studies
Research has shown that valsartan and its derivatives exhibit significant biological activities, including anti-inflammatory effects and modulation of cytokine expression. For instance:
- Anti-Inflammatory Effects : Valsartan has been demonstrated to reduce levels of pro-inflammatory cytokines such as IL-4 and INF-γ in various models, indicating its role in managing inflammatory responses .
- Impact on Atherosclerosis : Studies suggest that valsartan can stabilize atherosclerotic plaques by influencing renalase levels, which may have implications for cardiovascular health .
Case Studies
- Heart Failure Management : In clinical settings, valsartan has been used effectively to manage patients with heart failure with reduced ejection fraction. Its ability to block angiotensin II receptors contributes to improved cardiac output and reduced hospitalizations due to heart failure exacerbations.
- Cancer Research : Recent studies have explored the effects of valsartan on bladder cancer cell lines. Valsartan was found to inhibit cell proliferation and reduce the expression of matrix metalloproteinases (MMPs), which are associated with tumor invasion and metastasis. This suggests potential applications in cancer therapeutics .
Comparative Analysis
The following table summarizes key biological activities associated with this compound compared to valsartan:
Activity | This compound | Valsartan |
---|---|---|
Angiotensin II Receptor Blockade | Yes | Yes |
Vasodilation | Potentially | Yes |
Anti-inflammatory Effects | Under investigation | Yes |
Cancer Cell Proliferation Inhibition | Limited data available | Yes |
Cardiovascular Benefits | Expected based on structure | Well-documented |
Properties
IUPAC Name |
benzyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMWQPHRJGJQL-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729545 | |
Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676129-93-4 | |
Record name | N-[[2′-(2H-Tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676129-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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